molecular formula C21H26N2O4S B2503031 N-(2-(丙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2-(间甲苯氧基)乙酰胺 CAS No. 954709-39-8

N-(2-(丙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2-(间甲苯氧基)乙酰胺

货号 B2503031
CAS 编号: 954709-39-8
分子量: 402.51
InChI 键: VRJQOYHNSACRIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide is not directly mentioned in the provided papers. However, the papers discuss related tetrahydroisoquinoline derivatives, which can provide insights into the chemical class to which the compound belongs. Tetrahydroisoquinolines are a class of compounds that have been studied for their potential as ligands in various biological receptors and enzymes. For instance, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized for use as positron emission tomography (PET) ligands to image brain diseases . Similarly, 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have been evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of adrenaline .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step organic reactions. The papers do not provide a direct synthesis route for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide, but they do describe the synthesis of similar compounds. For example, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves the introduction of isotopic labels that are useful in PET imaging . The synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines includes the introduction of a sulfonyl group, which is a key functional group in the compound of interest .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be modified with various substituents to alter its properties and biological activity. The single crystal structure of a potent tetrahydroisoquinoline derivative was reported, providing insights into the three-dimensional arrangement of atoms and the potential for interaction with biological targets . Molecular modeling studies have also been used to predict the interactions of these compounds with enzymes such as PNMT .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the functional groups attached to the core structure. For instance, the presence of a sulfonyl group can enable the formation of hydrogen bonds with biological targets, as seen in the interaction of sulfonamide derivatives with PNMT . The introduction of isotopic labels, such as carbon-11 and fluorine-18, allows the compounds to be used in PET imaging, which relies on the detection of radioactive decay .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, lipophilicity, and potency as enzyme inhibitors or receptor ligands, are crucial for their potential therapeutic applications. The papers indicate that the lipophilicity of the compounds can be increased by modifying the sulfonyl group, which may enhance their ability to cross the blood-brain barrier . The potency of these compounds as inhibitors of PNMT is also discussed, with sulfonamide derivatives showing enhanced inhibitory potency compared to sulfones .

科学研究应用

结构特征和性质

对类似于 N-(2-(丙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2-(间甲苯氧基)乙酰胺 的含酰胺异喹啉衍生物的研究重点在于其结构特征和性质。研究探讨了这些化合物如何与各种酸相互作用,根据酸的性质形成凝胶或结晶固体。此类结构研究提供了对这些化合物形成包合物潜力的见解,这可能对药物递送系统和材料科学产生影响。例如,形成具有增强荧光特性的主体-客体复合物的能力表明在传感和基于荧光的检测中应用 (Karmakar、Sarma 和 Baruah,2007)

合成和药理潜力

3-羟甲基-7-(N-取代氨基磺酰基)-1,2,3,4-四氢异喹啉的合成和评估证明了该类化合物具有药理潜力。这些化合物在抑制苯乙醇胺 N-甲基转移酶 (PNMT)(一种参与应激反应机制的酶)方面显示出显着的效力和选择性。它们穿透血脑屏障的能力表明在神经系统疾病或需要中枢神经系统作用的疾病中具有潜在应用 (Grunewald、Romero 和 Criscione,2005)

抗肿瘤活性

对甲氧基-吲哚并[2,1-a]异喹啉及其衍生物(与 N-(2-(丙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2-(间甲苯氧基)乙酰胺 具有核心结构)的研究揭示了它们在抗肿瘤活性中的潜力。这些化合物的合成以及随后在体外针对各种癌细胞系测试细胞抑制活性证明了异喹啉衍生物在癌症研究中的更广泛适用性。某些衍生物表现出显着的细胞增殖抑制作用,表明它们在开发新的癌症疗法中作为先导的作用 (Ambros、Angerer 和 Wiegrebe,1988)

酶抑制中的选择性

研究类似于 7-(氨基磺酰基)-1,2,3,4-四氢异喹啉的化合物,重点研究了它们在抑制特定酶(例如苯乙醇胺 N-甲基转移酶 (PNMT) 与 α2-肾上腺素能受体)上的选择性。这种选择性不仅归因于酸性氢的存在,还可能取决于氨基磺酰基的其他性质。此类研究强调了结构元素在设计具有靶向酶抑制剂的药物中的重要性,为开发具有最小副作用的治疗剂提供了途径 (Grunewald、Dahanukar、Caldwell 和 Criscione,1997)

属性

IUPAC Name

2-(3-methylphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-11-28(25,26)23-10-9-17-7-8-19(13-18(17)14-23)22-21(24)15-27-20-6-4-5-16(2)12-20/h4-8,12-13H,3,9-11,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJQOYHNSACRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。